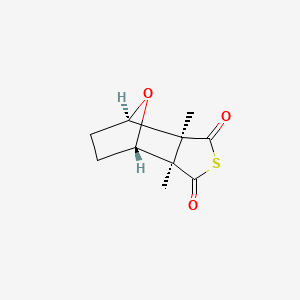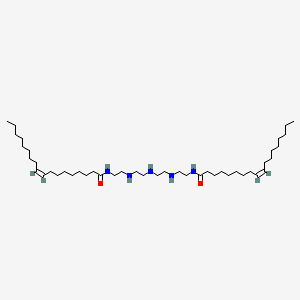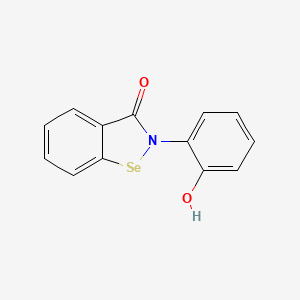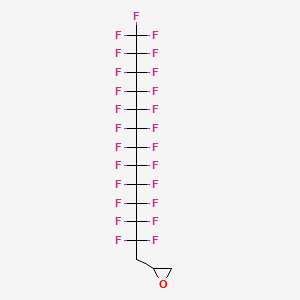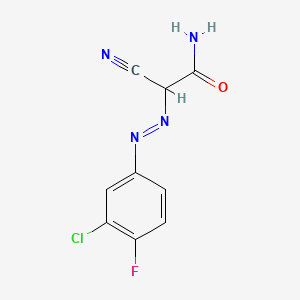
2-((3-Chloro-4-fluorophenyl)azo)-2-cyanoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Chloro-4-fluorophenyl)azo)-2-cyanoacetamide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes a cyanoacetamide group, which is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-4-fluorophenyl)azo)-2-cyanoacetamide typically involves the diazotization of 3-chloro-4-fluoroaniline followed by coupling with cyanoacetamide. The reaction conditions often include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The reaction is usually carried out at low temperatures to ensure the stability of the diazonium salt formed during the process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, such as temperature and pH, which are crucial for the successful synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloro-4-fluorophenyl)azo)-2-cyanoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Nucleophiles like amines and alcohols can react with the cyano group under basic conditions.
Major Products Formed
Oxidation: Products may include nitro compounds or other oxidized derivatives.
Reduction: Amines are the primary products formed.
Substitution: Substituted cyanoacetamides are typically formed.
Scientific Research Applications
2-((3-Chloro-4-fluorophenyl)azo)-2-cyanoacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, particularly in the development of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its reactive cyano group.
Industry: Utilized in the production of azo dyes, which are widely used in textiles, printing, and other applications.
Mechanism of Action
The mechanism of action of 2-((3-Chloro-4-fluorophenyl)azo)-2-cyanoacetamide involves its interaction with molecular targets through its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the azo group can undergo reduction to form amines, which may interact with biological molecules. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: A precursor in the synthesis of the compound.
2-Cyanoacetamide: Another precursor with similar reactivity.
Azo dyes: A broad class of compounds with similar azo groups.
Uniqueness
2-((3-Chloro-4-fluorophenyl)azo)-2-cyanoacetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the cyano and azo groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
159831-71-7 |
|---|---|
Molecular Formula |
C9H6ClFN4O |
Molecular Weight |
240.62 g/mol |
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)diazenyl]-2-cyanoacetamide |
InChI |
InChI=1S/C9H6ClFN4O/c10-6-3-5(1-2-7(6)11)14-15-8(4-12)9(13)16/h1-3,8H,(H2,13,16) |
InChI Key |
XDXCCCLJIHCNIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC(C#N)C(=O)N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12709420.png)



![(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone](/img/structure/B12709453.png)
